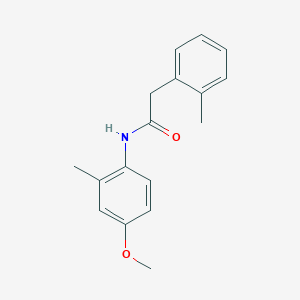

![molecular formula C20H13FN2O B5497481 3-氨基-1-(3-氟苯基)-1H-苯并[f]色烯-2-碳腈](/img/structure/B5497481.png)

3-氨基-1-(3-氟苯基)-1H-苯并[f]色烯-2-碳腈

描述

“3-amino-1-(3-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile” is a chemical compound that belongs to the class of chromenes . Chromenes are an important class of oxygenated heterocyclic compounds that have gained considerable importance due to their reactivity, diverse biological activity, and therapeutic applications .

Synthesis Analysis

The synthesis of chromenes, including “3-amino-1-(3-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile”, can be achieved through a one-pot three-component synthesis . This involves the reaction of malononitrile, aldehyde, and dimedone, 4-hydroxycoumarine, or 2-naphthole at 70 °C under solvent-free conditions . The process is facilitated by the use of nano-cellulose/Ti(IV)/Fe3O4 as natural-based magnetic nano-catalysts .Molecular Structure Analysis

The molecular structure of “3-amino-1-(3-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile” can be determined using various spectroscopic methods such as FT-IR, FESEM, EDS, XRD, TGA-DTA, and VSM . The structure and morphology of the synthesized compound are characterized by these techniques .Chemical Reactions Analysis

The chemical reactions involving “3-amino-1-(3-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile” are typically multi-component reactions (MCRs) . MCRs are important and useful tools for producing complex molecules from simple raw materials. In these reactions, three or more simple raw materials participate in a condensation reaction to form more complex organic molecules through the formation of carbon–carbon or carbon–heteroatom bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-amino-1-(3-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile” can be analyzed using various techniques. For instance, the IR-spectrum of similar compounds exhibited characteristic absorption-bands at υ 3336, 3211 cm −1 for NH 2 and 2188 cm −1 for the CN groups .科学研究应用

抗癌特性

已研究与指定化合物密切相关的 3-氨基-1-芳基-1H-苯并[f]色烯-2-碳腈衍生物的合成,以了解其潜在的抗癌特性。这些化合物,特别是 3-氨基-1-(4-氟苯基)-1H-苯并[f]色烯-2-碳腈,对结直肠癌细胞系显示出有效的细胞毒活性。它们通过下调 Bcl-2 表达和上调 Bax、caspase-3、-8 和 -9 基因诱导细胞凋亡。这些研究表明,这些化合物可能是结肠癌治疗中化疗的宝贵候选物 (Hanifeh Ahagh 等,2019)。

化学合成和衍生物

该化合物也一直是化学合成研究的主题。一项研究详细介绍了 3-氨基-1H-苯并[f]色烯-2-碳腈的非催化合成,包括反应中间产物的形成 (Osipov 等,2013)。此外,另一项研究重点关注在水性介质中合成 3-氨基-1-芳基-9-甲氧基-5,6-二氢-1H-苯并[f]色烯-2-碳腈,突出了合成方法的环保性 (Shi 等,2006)。

化学传感器应用

一种特定的苯并[h]色烯衍生物已被用作 Pb2+ 的“开启”荧光化学传感器,用于选择性检测 Pb2+。这展示了这些化合物在环境和生物监测中的潜在应用 (Sinha 等,2013)。

抗菌活性

研究还探讨了苯并[h]色烯衍生物的抗菌特性。例如,苯并[h]色烯的新型卤代衍生物的合成显示出有希望的抗菌活性,表明其在对抗微生物感染中的潜在用途 (Khafagy 等,2002)。

未来方向

The future directions in the research of “3-amino-1-(3-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile” and similar compounds could involve the development of new and safer synthetic methods . The use of visible light has been suggested as a powerful strategy for the synthesis of highly biodynamic organic molecules . This approach is environmentally friendly, easy to operate, and cost-effective .

属性

IUPAC Name |

3-amino-1-(3-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN2O/c21-14-6-3-5-13(10-14)18-16(11-22)20(23)24-17-9-8-12-4-1-2-7-15(12)19(17)18/h1-10,18H,23H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUAYXUXBDYJGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(C(=C(O3)N)C#N)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(3-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(2,6-difluorophenyl)ethyl]-1-(2-methoxy-2-methylpropanoyl)piperidine](/img/structure/B5497413.png)

![(3R)-1-{2-amino-7-[(2R)-tetrahydrofuran-2-ylcarbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}pyrrolidin-3-ol](/img/structure/B5497417.png)

![N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5497425.png)

![6-ethyl-N-(2-furylmethyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5497451.png)

![N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide](/img/structure/B5497454.png)

![1-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5497473.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5497479.png)

![2-{2-[2,5-dimethoxy-4-(methylthio)phenyl]-1H-imidazol-1-yl}ethanol](/img/structure/B5497486.png)

![4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5497487.png)

![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-1-(methoxymethyl)cyclopropanecarboxamide](/img/structure/B5497491.png)

![7-(3,5-dimethoxyphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5497499.png)

![5-ethyl-N,2,3-trimethyl-N-[(2-methyl-4-pyridinyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5497501.png)